molecular formula C18H21NO5S2 B2409555 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797698-85-1

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No. B2409555
M. Wt: 395.49
InChI Key: GAEYLDALYOQSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C18H21NO5S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is involved in various chemical syntheses and possesses interesting chemical properties. For example, its structural analogues have been evaluated for selective retinoid X receptor (RXR) agonism, suggesting potential for therapeutic application in diseases such as cutaneous T-cell lymphoma (CTCL), albeit with the need for further modification to minimize side effects through improved biological selectivity and potency (Heck et al., 2016). Additionally, the compound's framework, incorporating sulfonyl and azetidine groups, has been explored in the context of synthesizing complex natural products, indicating its utility in generating key intermediates for total synthesis (Deruer & Canesi, 2017).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives related to 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine have been reported for their potential in drug discovery. The compound's structural elements, such as the furan and sulfonyl moieties, are integral in developing therapeutic agents due to their stability, ease of functionalization, and presence in bioactive compounds. These features enable the exploration of these rings as intact scaffolds within target compounds or as synthons for constructing non-aromatic structural moieties, underscoring their versatility in drug design (Sperry & Wright, 2005).

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c20-25(21,13-16-6-3-9-24-16)18-11-19(12-18)26(22,23)17-8-7-14-4-1-2-5-15(14)10-17/h3,6-10,18H,1-2,4-5,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYLDALYOQSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

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